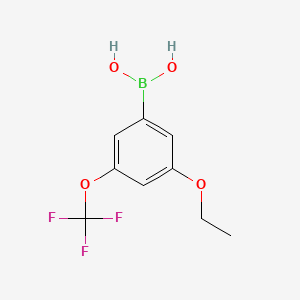

3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID

説明

3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. The presence of both ethoxy and trifluoromethoxy groups on the phenyl ring imparts distinct electronic properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

作用機序

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . The trifluoromethoxy group might enhance the compound’s binding affinity to its targets due to its strong electron-withdrawing properties.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound might interfere with biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The compound’s physical properties such as its melting point (79°c) and its molecular weight (20593 g/mol) suggest that it might have reasonable bioavailability .

Result of Action

Given its potential to form covalent bonds with various biological targets, it might lead to changes in cellular functions and processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to changes in the structure and concentration of hydrogen-bonded species .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran, DMF).

Conditions: Reactions are typically conducted at temperatures ranging from room temperature to 100°C, depending on the desired transformation.

Major Products:

- The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Chemistry:

Organic Synthesis: The compound is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals.

Biology and Medicine:

Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.

Diagnostic Tools: It is used in the synthesis of fluorescent probes and imaging agents for biological studies.

Industry:

Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides.

Electronics: It is employed in the production of organic semiconductors and other electronic materials.

類似化合物との比較

- 3-(Trifluoromethoxy)phenylboronic acid

- 4-(Trifluoromethoxy)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

Comparison:

- Electronic Properties: The presence of the ethoxy group in 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID provides a different electronic environment compared to its analogs, influencing its reactivity and selectivity in chemical reactions.

- Reactivity: The compound exhibits unique reactivity patterns in cross-coupling reactions, making it a valuable tool for the synthesis of specific biaryl structures that may not be easily accessible using other boronic acids.

生物活性

3-Ethoxy-5-(trifluoromethoxy)phenylboronic acid (CAS Number: 1256345-87-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, properties, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BF₃O₄. The presence of the trifluoromethoxy group enhances the compound's acidity and lipophilicity, which are critical for its biological interactions. The compound can undergo isomerization, leading to the formation of cyclic isomers, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 249.98 g/mol |

| CAS Number | 1256345-87-5 |

| MDL Number | MFCD16295059 |

| Solubility in DMSO | Soluble |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, Escherichia coli, and Bacillus cereus.

Minimum Inhibitory Concentration (MIC)

The MIC values for various bacterial strains have been determined, highlighting the compound's potential as an antibacterial agent:

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 16 |

| Escherichia coli | 8 |

| Bacillus cereus | 4 |

These results suggest that the compound's antibacterial activity is comparable to or exceeds that of established antibiotics like AN2690 (Tavaborole), particularly against Bacillus cereus .

The proposed mechanism of action for this compound involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is crucial for protein synthesis, and its inhibition can lead to cell death. Docking studies have shown that the compound can bind effectively to the active site of LeuRS in various bacteria, suggesting a similar mode of action to benzoxaborole antifungal drugs .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of several phenylboronic acids, including this compound, demonstrating its ability to inhibit fungal growth in vitro. The study noted that the presence of the trifluoromethoxy group significantly enhanced antifungal activity compared to non-fluorinated analogs .

- Comparative Analysis : In a comparative study involving various boronic acids, this compound was found to have superior antibacterial properties against Bacillus cereus and Escherichia coli. The research highlighted that fluorinated compounds tend to exhibit increased biological activity due to their unique physicochemical properties .

特性

IUPAC Name |

[3-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBQUPSDYSPZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681627 | |

| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-87-5 | |

| Record name | Boronic acid, B-[3-ethoxy-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。